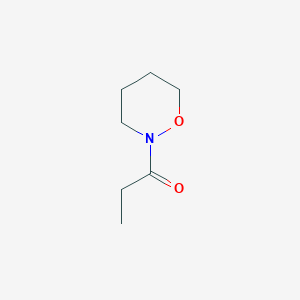

1-(Oxazinan-2-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Oxazinan-2-yl)propan-1-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Oxazinan-2-yl)propan-1-one can be synthesized through the cyclization of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates . Another method involves the conversion of carbon dioxide into 1,3-oxazinan-2-ones using aminopropanol and alkynol as substrates, catalyzed by a three-dimensional copper-organic framework .

Industrial Production Methods: The industrial production of this compound typically involves the use of ethylene carbonate as both a solvent and reagent, facilitating the cyclization process. The reaction is carried out under mild conditions, making it an eco-friendly and efficient method .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Oxazinan-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazinanones and their derivatives, which can have significant biological and chemical properties .

Aplicaciones Científicas De Investigación

1-(Oxazinan-2-yl)propan-1-one has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(Oxazinan-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can activate carbon dioxide and its substrates, facilitating the condensation reactions required for its synthesis. This activation is often catalyzed by metal-organic frameworks, which provide a stable and efficient environment for the reaction .

Comparación Con Compuestos Similares

1,3-Oxazinan-2-one: A closely related compound with similar structural features and applications.

6-Phenyl-1,3-oxazinan-2-one: Known for its phosphodiesterase IV inhibitor properties and use in treating inflammatory diseases.

1,3-Oxazine: Another heterocyclic compound with significant pharmacological and materials applications.

Uniqueness: 1-(Oxazinan-2-yl)propan-1-one stands out due to its efficient and eco-friendly synthesis methods, as well as its potential for diverse applications in various fields. Its ability to undergo a wide range of chemical reactions and form biologically active derivatives further highlights its uniqueness .

Actividad Biológica

1-(Oxazinan-2-yl)propan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an oxazinan ring structure, which is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of these heteroatoms contributes to the compound's unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study investigated its effects against various bacterial strains, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for antiviral properties. A study demonstrated that the compound could inhibit viral replication in vitro, particularly against influenza virus strains.

Case Study: Influenza Virus Inhibition

A specific experiment tested the efficacy of this compound against H1N1 influenza virus. The results indicated a dose-dependent reduction in viral titers, with an IC50 value of approximately 50 µg/mL, highlighting its potential as an antiviral agent.

The biological activity of this compound is believed to involve multiple mechanisms:

Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

Binding Affinity : The oxazinan ring enhances binding affinity to specific molecular targets, which can disrupt normal cellular functions in pathogens.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and a moderate half-life, making it a suitable candidate for further development.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Wide tissue distribution |

| Metabolism | Hepatic (Phase I and II) |

| Excretion | Renal |

Propiedades

IUPAC Name |

1-(oxazinan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBHJWLLLBAMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.